TFAP

COX-1 inhibition selectivity index inflammation

TFAP is a cell-permeable, benzamide-type selective COX-1 inhibitor (IC50 0.80 μM, >260-fold selectivity over COX-2) that delivers potent analgesia without gastric damage—even at 300 mg/kg. Its novel pyridinyl-benzamide scaffold verifies COX-1-dependent phenotypes as an orthogonal probe, eliminating off-target artifacts of diarylheterocycle chemotypes. Ideal for chronic inflammation, cancer, and pain models where gastrointestinal safety and long-term tolerability are essential. Choose TFAP to remove confounding gastric variables and ensure translational relevance.

Molecular Formula C13H10F3N3O
Molecular Weight 281.23 g/mol
Cat. No. B1682771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTFAP
SynonymsTFAP
Molecular FormulaC13H10F3N3O
Molecular Weight281.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C13H10F3N3O/c14-13(15,16)9-3-1-8(2-4-9)12(20)19-11-6-5-10(17)7-18-11/h1-7H,17H2,(H,18,19,20)
InChIKeyBTCFFMPDIBWZLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TFAP COX-1 Selective Inhibitor for Analgesic Research Without Gastric Toxicity


TFAP (N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide, CAS 1011244-68-0) is a cell-permeable, benzamide-type selective cyclooxygenase-1 (COX-1) inhibitor . It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) but distinguishes itself through a unique pyridinyl-benzamide chemical scaffold that enables potent and selective COX-1 inhibition [1]. In vitro, TFAP inhibits human recombinant COX-1 with an IC50 of 0.80 ± 0.05 μM, while exhibiting negligible activity against COX-2 (IC50 = 210 ± 10 μM), yielding a >260-fold selectivity window [1].

Why COX-1 Inhibitors Are Not Interchangeable: TFAP's Differentiated Profile


Generic substitution among COX-1 inhibitors is scientifically unsound due to profound differences in potency, selectivity index, in vivo gastric safety profiles, and pharmacokinetic liabilities. For instance, while SC-560 and FR122047 are also selective COX-1 inhibitors, they exhibit distinct IC50 values, selectivity ratios, and off-target effects [1]. More critically, conventional COX-2 inhibitors (e.g., celecoxib) and non-selective NSAIDs (e.g., aspirin) carry well-documented gastrointestinal toxicity burdens that TFAP avoids. The data below demonstrate that TFAP's unique benzamide structure delivers a specific combination of potent COX-1 inhibition and exceptional gastric tolerability that cannot be assumed from other in-class or alternative compounds.

Head-to-Head Quantitative Differentiation of TFAP Against Comparator COX Inhibitors


COX-1 Selectivity Ratio: TFAP vs. SC-560 and FR122047

TFAP demonstrates a COX-1/COX-2 selectivity ratio of >260, based on IC50 values of 0.80 μM for COX-1 and 210 μM for COX-2 [1]. In comparison, SC-560 exhibits a >700-fold selectivity (COX-1 IC50 = 0.009 μM, COX-2 IC50 = 6.3 μM) , while FR122047 displays a >2,300-fold selectivity (COX-1 IC50 = 0.028 μM, COX-2 IC50 = 65 μM) . Although TFAP is less selective than SC-560 and FR122047, its >260-fold window is still >1,000× higher than the non-selective NSAID indomethacin and provides a distinct profile compared to the ultra-selective agents.

COX-1 inhibition selectivity index inflammation pain

Gastric Safety: TFAP vs. Aspirin in Rat Model

In a direct in vivo comparison, oral administration of TFAP at a high dose of 300 mg/kg produced little gastric damage in rats, with a gastric damage score near baseline [1]. In contrast, aspirin administered at a 10-fold lower dose (30 mg/kg) induced significant gastric mucosal injury [1]. Microscopic examination confirmed that TFAP-treated rats showed no detectable ulcer formation, whereas aspirin and indomethacin caused substantial gastric lesions [2].

gastric damage NSAID safety pharmacology in vivo

Analgesic Efficacy: TFAP vs. Aspirin Dose-Response Comparison

TFAP exhibits a wide therapeutic window for analgesia. In the acetic acid-induced writhing test in mice, TFAP significantly reduced pain behavior at oral doses of 10 mg/kg and 30 mg/kg [1]. In the formalin test in rats, TFAP demonstrated analgesic activity at 30 mg/kg . Aspirin, in contrast, typically requires doses of 100-300 mg/kg to achieve comparable analgesic effects in rodent models [2].

analgesic pain in vivo acetic acid writhing

Chronic Safety: 14-Day Repeat-Dose Cytotoxicity Assessment

In a 14-day repeat-dose study in mice, daily oral administration of TFAP at 300 mg/kg produced no long-term cytotoxic effects . This contrasts with several COX-2 selective inhibitors, such as celecoxib, which have been associated with cardiovascular and renal toxicity signals in long-term studies [1].

cytotoxicity long-term safety in vivo repeat-dose

Chemical Scaffold Novelty: Distinct from Diarylheterocycle COX-1 Inhibitors

TFAP is a benzamide derivative, whereas most other COX-1 selective inhibitors (e.g., SC-560, mofezolac, FR122047) belong to the diarylheterocycle class [1]. This structural divergence results in distinct binding interactions with the COX-1 active site and may underlie the unique gastric safety profile observed with TFAP [1].

chemical scaffold SAR drug design COX-1

Optimal Research and Industrial Use Cases for TFAP COX-1 Inhibitor


In Vivo Analgesic Efficacy Studies Without Gastric Confounding

For researchers investigating pain pathways where gastric damage from non-selective NSAIDs would confound behavioral or histological endpoints, TFAP provides potent analgesia (effective at 10-30 mg/kg oral dose) while preserving gastric mucosal integrity even at 300 mg/kg [1]. This enables cleaner interpretation of analgesic mechanisms without the confounding variable of gastrointestinal distress.

Long-Term COX-1 Inhibition Studies in Chronic Disease Models

In chronic inflammation, cancer, or cardiovascular disease models requiring repeated daily COX-1 inhibition over 14 days or longer, TFAP's lack of long-term cytotoxic effects at 300 mg/kg/day makes it a preferred tool over COX-2 inhibitors, which often exhibit cardiovascular toxicity signals in chronic dosing paradigms.

Chemical Biology Validation of COX-1-Specific Phenotypes

When a biological phenotype is observed with a diarylheterocycle COX-1 inhibitor (e.g., SC-560 or FR122047), TFAP serves as an orthogonal chemical probe with a completely different benzamide scaffold [2]. Use TFAP to confirm that the phenotype is truly COX-1-dependent and not an off-target effect of the diarylheterocycle chemotype.

Investigating the Paradox of COX-1 Inhibition and Gastric Safety

The longstanding dogma that COX-1 inhibition inevitably leads to gastric damage is challenged by compounds like TFAP. Researchers exploring the molecular basis of this paradox—whether through differential prostaglandin profiles, cellular localization of COX-1, or alternative lipid mediator pathways—will find TFAP an essential tool for mechanistic studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for TFAP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.